Decyl 4-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decyl 4-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside typically involves the glycosylation of a decyl alcohol with a glucopyranosyl donor. The reaction is catalyzed by an acid or enzyme under controlled conditions to ensure the formation of the desired glycosidic bond. The process involves the following steps:
Activation of the Glucopyranosyl Donor: The glucopyranosyl donor is activated using a suitable reagent such as trichloroacetonitrile.
Glycosylation Reaction: The activated donor reacts with decyl alcohol in the presence of an acid catalyst like trifluoromethanesulfonic acid.
Purification: The product is purified using chromatographic techniques to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated purification systems to handle large volumes of reactants and products .
Chemical Reactions Analysis
Types of Reactions
Decyl 4-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside primarily undergoes hydrolysis and oxidation reactions:
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions, breaking down the compound into decyl alcohol and glucose.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific enzymes (e.g., glucosidases) are used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly employed.
Major Products
Hydrolysis: Decyl alcohol and glucose.
Oxidation: Aldehydes or carboxylic acids derived from the glucose moiety.
Scientific Research Applications
Decyl 4-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside is extensively used in various scientific fields:
Chemistry: It is used as a surfactant in the synthesis and purification of organic compounds.
Biology: It aids in the solubilization and stabilization of membrane proteins, facilitating their study through techniques like X-ray crystallography and NMR spectroscopy.
Medicine: It is used in the formulation of drug delivery systems and in the study of membrane protein-related diseases.
Mechanism of Action
The primary mechanism by which decyl 4-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside exerts its effects is through its surfactant properties. The compound has a hydrophobic decyl chain and a hydrophilic glucopyranosyl head, allowing it to interact with both hydrophobic and hydrophilic environments. This dual interaction enables the solubilization of membrane proteins by embedding the hydrophobic regions of the proteins within the micelles formed by the detergent, while the hydrophilic regions remain exposed to the aqueous environment .
Comparison with Similar Compounds
Similar Compounds
n-Dodecyl-β-D-maltoside: Similar in structure but with a longer dodecyl chain, providing different solubilization properties.
Decyl-β-D-glucopyranoside: Similar but with a single glucose unit, affecting its solubilization efficiency and stability.
n-Octyl-β-D-glucopyranoside: With a shorter octyl chain, it has different micelle-forming properties and solubilization capabilities.
Uniqueness
Decyl 4-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside is unique due to its optimal balance between hydrophobic and hydrophilic properties, making it highly effective in solubilizing membrane proteins without denaturing them. This balance is not as well achieved in similar compounds with shorter or longer alkyl chains .
Properties
IUPAC Name |
2-[6-decoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O11/c1-2-3-4-5-6-7-8-9-10-30-21-19(29)17(27)20(14(12-24)32-21)33-22-18(28)16(26)15(25)13(11-23)31-22/h13-29H,2-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQQAWHSKSSAGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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